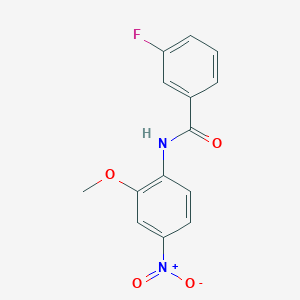

3-fluoro-N-(2-methoxy-4-nitrophenyl)benzamide

Description

Historical Context of Benzamide (B126) Derivatives in Chemical Research

Benzamide and its derivatives have long been a cornerstone of organic and medicinal chemistry. evitachem.comnih.gov The intrinsic stability and hydrogen-bonding capabilities of the amide bond make the benzamide scaffold a reliable backbone for constructing complex molecular architectures. google.com Historically, research into benzamides has been driven by their diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. evitachem.comgoogle.comnih.gov

The primary method for synthesizing benzamides involves the formation of an amide bond between a benzoic acid derivative and an aniline (B41778) derivative. The evolution of this fundamental transformation has been marked by the development of more efficient and selective reagents and conditions.

Early methods often relied on the conversion of a carboxylic acid to a more reactive acyl chloride, which would then react with an amine. nanobioletters.com While effective, this approach can be limited by the harsh conditions required. Modern synthetic chemistry has introduced a wide array of coupling agents that facilitate the direct amidation of carboxylic acids. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are commonly used to activate the carboxylic acid for nucleophilic attack by the amine. google.com Other advanced strategies include one-pot procedures and the use of transition-metal catalysts, which offer improved yields and substrate scope. nih.gov For a compound like 3-fluoro-N-(2-methoxy-4-nitrophenyl)benzamide, a typical modern synthesis would involve the coupling of 3-fluorobenzoic acid with 2-methoxy-4-nitroaniline.

Table 1: Comparison of Benzamide Synthesis Strategies

| Method | Description | Advantages | Disadvantages |

| Acyl Chloride Method | The carboxylic acid is converted to a highly reactive acyl chloride (e.g., using thionyl chloride), which then reacts with an amine. nanobioletters.com | High reactivity, often high yield. | Requires an extra step; harsh reagents may not be compatible with sensitive functional groups. |

| Carbodiimide Coupling | A coupling agent like DCC or EDCI activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. google.com | Milder conditions, good for a wide range of substrates. | Can produce urea (B33335) byproducts that may be difficult to remove. |

| Ullman Coupling | A copper-catalyzed reaction used for N-arylation, which can be applied to form the N-phenyl bond in certain benzamide syntheses. nih.gov | Effective for forming C-N bonds with aryl halides. | Requires a metal catalyst; reaction conditions can be specific. |

The deliberate incorporation of specific functional groups onto the benzamide scaffold has been a key driver of innovation. Fluorine, methoxy (B1213986), and nitro groups are particularly prevalent due to their ability to modulate a molecule's physicochemical and biological properties. uni.lumdpi.com

Fluorine: The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry. Due to its small size and high electronegativity, fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets without adding significant steric bulk. In some crystal structures, fluorine substitution has been shown to suppress disorder.

Methoxy Group: The methoxy group (-OCH₃) is an electron-donating group that can influence a molecule's electronic properties and conformation. It can participate in hydrogen bonding, which may be crucial for molecular recognition at a receptor binding site. The position of the methoxy group can significantly impact biological selectivity and potency.

Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group that profoundly affects the electronic properties of the aromatic ring to which it is attached. It is a common pharmacophore in antimicrobial agents and can also serve as a synthetic handle for further chemical modifications, as it can be readily reduced to an amino group. However, it can also be a toxicophore, a dual nature that requires careful consideration in drug design.

The Significance of Substituted Benzamide Scaffolds in Advanced Chemical Sciences

Substituted benzamides are considered "privileged structures" in medicinal chemistry because they can interact with a wide variety of biological targets. evitachem.com Their utility extends to materials science, where they can be incorporated into polymers or serve as building blocks for functional materials. google.com

The chemical behavior of a substituted benzamide is dictated by the interplay of its core structure and peripheral substituents. The central amide group is relatively planar, but the two attached phenyl rings are often twisted out of this plane.

The key structural features include:

Amide Linkage: The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. This dual capability is fundamental to its ability to form specific intermolecular interactions. google.com

Aromatic Rings: The phenyl rings provide a rigid scaffold and can engage in π–π stacking interactions.

Table 2: Influence of Key Substituents on Benzamide Scaffolds

| Substituent | Type | Common Position | Primary Physicochemical Effects |

| Fluorine (-F) | Electron-withdrawing (inductive), Halogen | Ortho, Meta, Para | Increases lipophilicity and metabolic stability; can alter pKa; participates in weak C-H⋯F interactions. |

| Methoxy (-OCH₃) | Electron-donating (resonance) | Ortho, Meta, Para | Increases electron density on the ring; can act as a hydrogen bond acceptor; influences conformation via steric effects. |

| Nitro (-NO₂) | Strong electron-withdrawing | Meta, Para | Decreases electron density on the ring; potent hydrogen bond acceptor; can be reduced to an amine for further functionalization. |

Research involving N-phenylbenzamides, also known as benzanilides, is well-established and follows several key paradigms. A primary area of investigation is in drug discovery, where these scaffolds have been optimized as inhibitors for various enzymes and receptors. Structure-activity relationship (SAR) studies are a common approach, where systematic modifications are made to the substitution patterns on the phenyl rings to maximize potency and selectivity for a biological target. Another research paradigm is in supramolecular chemistry and crystal engineering, where the predictable hydrogen-bonding patterns of the benzamide core are used to design and construct well-ordered crystalline materials.

Properties

IUPAC Name |

3-fluoro-N-(2-methoxy-4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4/c1-21-13-8-11(17(19)20)5-6-12(13)16-14(18)9-3-2-4-10(15)7-9/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBKIQMIIATLTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50386548 | |

| Record name | 3-fluoro-N-(2-methoxy-4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5729-91-9 | |

| Record name | 3-fluoro-N-(2-methoxy-4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro N 2 Methoxy 4 Nitrophenyl Benzamide

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursors. This process helps in designing a viable synthetic pathway.

The most logical and common retrosynthetic disconnection for 3-fluoro-N-(2-methoxy-4-nitrophenyl)benzamide is the cleavage of the amide (C-N) bond. This is a standard approach in amide synthesis, as numerous methods exist to form this robust linkage. This disconnection reveals two primary precursors: a carboxylic acid and an aniline (B41778) derivative.

Figure 1: Retrosynthetic Disconnection of this compound

This strategy is favored due to the wide availability of methods for activating carboxylic acids to react with amines, which is a cornerstone of medicinal and materials chemistry.

Following the amide bond disconnection, the key precursors for the synthesis of this compound are identified as:

3-Fluorobenzoic Acid : This is a commercially available fluorinated aromatic carboxylic acid. Its synthesis can be achieved through methods such as the oxidation of m-fluorobenzaldehyde chemicalbook.com.

2-Methoxy-4-nitroaniline : This substituted aniline is also known as Fast Red B Base and is an important intermediate in the manufacturing of dyes chemicalbook.comchemicalbull.com. Its synthesis is well-documented and typically involves a multi-step process starting from o-anisidine or p-acetaniside orgsyn.orggoogle.com. One common route involves the acetylation of o-aminoanisole, followed by nitration and subsequent hydrolysis to yield the desired product google.com.

The electronic nature of 2-methoxy-4-nitroaniline is of significant consideration in the synthetic design. The presence of the electron-withdrawing nitro group deactivates the amine, making it less nucleophilic. This reduced reactivity necessitates specific and often more potent coupling conditions for the subsequent amidation step nih.gov.

Direct Amidation Strategies

Direct amidation involves the coupling of the identified carboxylic acid and aniline precursors in a single step, typically facilitated by a coupling agent that activates the carboxylic acid.

To facilitate the reaction between 3-fluorobenzoic acid and the electron-deficient 2-methoxy-4-nitroaniline, the carboxylic acid must first be converted into a more reactive intermediate. This is achieved using a variety of coupling reagents. Given the reduced nucleophilicity of the aniline, standard amidation protocols may be sluggish, requiring carefully selected reagents nih.gov.

A convenient and effective protocol for amide bond formation with electron-deficient amines involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-dimethylaminopyridine (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (HOBt) nih.gov. In this process, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with HOBt to form an active ester, which is less prone to side reactions and efficiently acylates the amine nih.gov. The role of DMAP is to act as an acyl transfer agent, potentially forming a highly reactive acyliminium ion intermediate, further accelerating the reaction nih.gov.

Alternative strategies for coupling with challenging amines include the conversion of the carboxylic acid to an acyl fluoride (B91410). Acyl fluorides can be formed in situ and are effective for coupling with sterically hindered or electron-deficient amines, often requiring elevated temperatures to proceed to completion.

Interactive Data Table: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Additive(s) | Typical Solvent | Key Features |

| EDC (Carbodiimide) | HOBt, DMAP | Acetonitrile, DMF | Effective for electron-deficient amines, readily available reagents nih.gov. |

| DCC (Carbodiimide) | DMAP | CH2Cl2, THF | Forms insoluble dicyclohexylurea byproduct, which can simplify purification. |

| HATU (Aminium) | DIPEA | DMF, NMP | High efficiency, but can be expensive and pose safety concerns. |

| BOP-Cl (Phosphonium) | Et3N | CH2Cl2 | Effective but produces stoichiometric phosphine oxide waste. |

The success of the direct amidation strategy hinges on the optimization of several key reaction parameters:

Solvent : Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF) are commonly used for amidation reactions as they can dissolve the reactants and reagents without interfering with the reaction. For the EDC/DMAP/HOBt protocol, acetonitrile has been shown to be an effective solvent nih.gov.

Temperature : While many amidation reactions can proceed at room temperature, coupling with deactivated anilines may require heating to achieve a reasonable reaction rate and yield. Reactions involving in situ formation of acyl fluorides often necessitate elevated temperatures rsc.org.

Catalyst/Additives : The use of catalysts or additives is crucial. As mentioned, HOBt can minimize side reactions and improve efficiency. DMAP serves as a potent acylation catalyst nih.gov. The choice and stoichiometry of the base, such as diisopropylethylamine (DIPEA) or triethylamine (Et3N), are also critical to neutralize any acidic byproducts and to facilitate the reaction.

A typical optimized procedure for coupling an electron-deficient aniline would involve stirring the carboxylic acid, aniline, EDC, DMAP, and a catalytic amount of HOBt in a suitable solvent at room temperature, with the potential for gentle heating to drive the reaction to completion.

Multi-Step Synthetic Routes and Sequential Functionalization

For instance, a complete synthetic pathway could begin with the synthesis of 2-methoxy-4-nitroaniline from p-anisidine. This involves:

Acetylation : Protection of the amino group of p-anisidine with acetic anhydride (B1165640).

Nitration : Introduction of the nitro group at the position ortho to the methoxy (B1213986) group.

Hydrolysis : Removal of the acetyl protecting group to reveal the free amine, yielding 2-methoxy-4-nitroaniline orgsyn.org.

Once the aniline precursor is synthesized, it is then subjected to the amidation reaction with 3-fluorobenzoic acid using one of the direct amidation strategies described above. This sequential approach allows for the synthesis of the target molecule from simpler, more readily available starting materials.

This method of sequential functionalization is fundamental in organic synthesis, allowing for the controlled introduction of different functional groups onto an aromatic core to build molecular complexity.

Strategies Involving Functional Group Interconversions on Precursors

A primary strategy for the synthesis of this compound involves the preparation of suitable precursors followed by their condensation. This often entails the synthesis of the two key intermediates: 3-fluorobenzoyl chloride and 2-methoxy-4-nitroaniline.

The synthesis of the aniline precursor, 2-methoxy-4-nitroaniline, can be achieved through a multi-step process starting from a more readily available substituted aniline. For instance, a plausible route involves the acetylation of 4-methoxyaniline, followed by nitration to introduce the nitro group at the 2-position, and subsequent hydrolysis to yield the desired 2-methoxy-4-nitroaniline. A patented method describes a continuous flow process for synthesizing 4-methoxy-2-nitroaniline, which involves the acetylation of a 4-methoxyaniline solution with acetic anhydride, followed by nitration, and then hydrolysis to obtain the final product google.com.

Similarly, the acid chloride precursor, 3-fluorobenzoyl chloride, is a commercially available reagent that can be synthesized from 3-fluorobenzoic acid. This acyl chloride is a versatile building block for introducing the 3-fluorobenzoyl moiety into various molecules chemimpex.com.

Once the precursors are obtained, the final amide can be synthesized. A general and widely used method for the formation of N-aryl benzamides is the reaction of an appropriately substituted benzoyl chloride with an aniline in the presence of a base. For example, the synthesis of 3-fluoro-N-phenylbenzamide has been reported by reacting 3-fluorobenzoyl chloride with aniline and triethylamine in a solvent like Cyrene at 0°C, warming to room temperature rsc.org. A similar approach can be envisioned for the synthesis of the title compound, where 3-fluorobenzoyl chloride would be reacted with 2-methoxy-4-nitroaniline.

Below is a table summarizing a potential functional group interconversion strategy for the synthesis of the precursors:

| Precursor | Starting Material | Key Transformation(s) |

| 2-methoxy-4-nitroaniline | 4-methoxyaniline | 1. Acetylation2. Nitration3. Hydrolysis |

| 3-fluorobenzoyl chloride | 3-fluorobenzoic acid | Chlorination (e.g., with thionyl chloride) |

Sequential Introduction or Modification of Fluoro, Methoxy, and Nitro Moieties

An alternative to the precursor approach is the sequential introduction or modification of the fluoro, methoxy, and nitro functional groups onto a pre-formed benzanilide (B160483) scaffold. This strategy is generally less common for this specific compound due to the potential for side reactions and the difficulty in controlling regioselectivity. However, it is a viable approach in certain contexts. For instance, one could envision starting with a simpler benzanilide and then introducing the required functional groups.

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution reaction. However, the directing effects of the existing substituents on the benzanilide would need to be carefully considered to achieve the desired regiochemistry. Similarly, fluorination and methoxylation of an existing aromatic ring can be accomplished through various methods, but these are often complex and may require specific catalysts and reaction conditions.

Given the availability of the functionalized precursors, the strategy of synthesizing and then coupling the two key aromatic moieties is generally more efficient and regioselective for a compound like this compound.

Catalytic Approaches in Synthesis

Catalytic methods offer significant advantages in amide bond formation, often providing higher yields, milder reaction conditions, and greater functional group tolerance compared to traditional methods.

Transition Metal-Catalyzed Amidation Protocols

Transition metal catalysis, particularly with palladium and copper, has been extensively explored for the formation of C-N bonds, including amide bonds. While direct synthesis of the title compound using these methods is not explicitly reported in the provided context, analogous reactions suggest their applicability.

For instance, rhodium-catalyzed amidation of substituted benzoic acids with isocyanates, followed by decarboxylation, has been demonstrated for the synthesis of N-aryl benzamides nih.gov. This approach utilizes the carboxylate as a removable directing group to achieve ortho-amidation.

Another relevant approach is the copper-mediated cross-coupling of organostannanes or boronic acids with O-acetyl hydroxamic acids to form amides. This method proceeds under non-basic and non-oxidizing conditions, offering a complementary strategy to traditional methods.

The following table summarizes some transition metal-catalyzed amidation reactions that could be adapted for the synthesis of this compound:

| Catalyst System | Reactants | General Description |

| Rhodium | Substituted benzoic acid, Isocyanate | Directed C-H functionalization followed by decarboxylation. |

| Copper | Organostannane/Boronic acid, O-acetyl hydroxamic acid | Cross-coupling under non-basic and non-oxidizing conditions. |

Organocatalytic Applications in Benzamide (B126) Formation

Organocatalysis has emerged as a powerful, metal-free alternative for amide bond formation. These methods often utilize small organic molecules to catalyze the reaction, avoiding the potential for metal contamination in the final product.

A notable example is the use of organic bicyclic guanidines to catalyze the ring-opening aminolysis of lactones with aromatic amines, providing a highly efficient and atom-economical route to N-aryl amides under mild conditions nih.govamanote.comulisboa.ptresearchgate.net. While this specific approach involves lactones as the acyl source, it highlights the potential of organocatalysis in forming amide bonds with challenging substrates like poorly reactive aromatic amines.

The development of organocatalytic methods for the direct amidation of carboxylic acids or their derivatives with anilines is an active area of research. These methods could provide a valuable, metal-free pathway to compounds like this compound.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance. This includes the use of environmentally benign solvents, minimizing waste, and employing energy-efficient processes.

Solvent-Free or Aqueous Medium Synthesis Approaches

Solvent-free and aqueous-based synthetic methods are cornerstones of green chemistry. Several approaches to benzamide synthesis have been developed that align with these principles.

Solvent-free methods for benzamide synthesis have been reported, offering a clean and ecocompatible pathway. One such method involves the use of vinyl benzoate for the direct introduction of a benzamido-moiety to anilines and other amines under solvent- and activation-free conditions, with the products being easily isolated by crystallization figshare.com. Another approach describes the synthesis of benzamide analogs in the absence of a solvent, highlighting the potential for waste reduction researchgate.net.

Aqueous media also present an attractive alternative to traditional organic solvents. The synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide from (benzamidomethyl)triethylammonium chloride and 4-nitroaniline in an aqueous medium has been reported, demonstrating the feasibility of conducting such reactions in water researchgate.net.

The following table provides an overview of green chemistry approaches relevant to the synthesis of the target compound:

| Green Chemistry Approach | Description | Potential Advantages |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often by heating the neat reactants. | Reduced solvent waste, simplified workup, potential for higher reaction rates. |

| Aqueous Medium Synthesis | Water is used as the reaction solvent. | Environmentally benign, low cost, unique reactivity and selectivity in some cases. |

Atom Economy and Waste Minimization Considerations

The synthesis of this compound, like any chemical process, can be evaluated for its environmental impact through the principles of green chemistry. Key metrics in this evaluation are atom economy and waste minimization. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

A common and direct method for the synthesis of benzamides is the acylation of an aniline with a benzoyl chloride. For this compound, this involves the reaction of 3-fluorobenzoyl chloride with 2-methoxy-4-nitroaniline. This reaction, while generally efficient in terms of chemical yield, presents inherent limitations regarding its atom economy.

The reaction proceeds via nucleophilic acyl substitution, where the amino group of 2-methoxy-4-nitroaniline attacks the carbonyl carbon of 3-fluorobenzoyl chloride. This results in the formation of the desired amide and the elimination of a molecule of hydrochloric acid (HCl) as a byproduct.

Reaction Scheme:

3-fluorobenzoyl chloride + 2-methoxy-4-nitroaniline → this compound + HCl

To neutralize the corrosive and reactive HCl byproduct, a base is typically added to the reaction mixture. This base, often a tertiary amine like triethylamine or pyridine, reacts with HCl to form a salt (e.g., triethylammonium chloride). This salt is then removed during the workup and purification process, contributing to the waste stream.

The atom economy for this synthesis can be calculated using the molecular weights of the reactants and the desired product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-fluorobenzoyl chloride | C₇H₄ClFO | 158.56 |

| 2-methoxy-4-nitroaniline | C₇H₈N₂O₃ | 168.15 |

| Total Reactant Mass | 326.71 | |

| This compound | C₁₄H₁₁FN₂O₄ | 290.25 |

| Hydrochloric acid (byproduct) | HCl | 36.46 |

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy = (290.25 / 326.71) x 100 ≈ 88.84%

While an atom economy of approximately 89% is relatively high for many organic reactions, it highlights that over 11% of the reactant mass is converted into a byproduct (HCl).

Waste Minimization Strategies:

Solvent Usage: The reaction is typically carried out in a solvent, such as dichloromethane, which facilitates the reaction but must be removed and either recycled or disposed of as waste.

Base and Salt Formation: The use of a stoichiometric amount of base to neutralize HCl results in the formation of an equivalent amount of salt, which constitutes a significant portion of the waste.

Workup and Purification: The purification of the product, often through extraction and column chromatography, consumes additional solvents and generates solid waste (e.g., silica gel).

To improve the green credentials of this synthesis, alternative methodologies could be explored. For instance, catalytic methods that avoid the use of a stoichiometric activating agent for the carboxylic acid (3-fluorobenzoic acid) could potentially offer a higher atom economy. However, the direct acylation with the acid chloride remains a common and practical approach. In an industrial setting, the focus for waste minimization would be on the efficient recycling of solvents and the proper treatment of the salt byproduct stream.

Advanced Structural and Conformational Analysis

Theoretical Conformational Analysis

Theoretical conformational analysis provides a powerful lens to understand the flexibility and preferred shapes of a molecule. By mapping the energy landscape as a function of geometry, researchers can identify stable conformers and the energy required to transition between them.

Potential Energy Surface (PES) mapping is a computational technique used to explore the conformational space of a molecule. It involves systematically changing specific dihedral angles and calculating the corresponding potential energy. The resulting map reveals low-energy valleys, corresponding to stable or metastable conformers, and high-energy peaks, representing transition states.

For molecules with multiple rotatable bonds, like 3-fluoro-N-(2-methoxy-4-nitrophenyl)benzamide, the PES can be complex. The key rotations are around the C(O)-N amide bond, the N-C(phenyl) bond, and the C(O)-C(phenyl) bond. Theoretical studies on related chalcone (B49325) isomers, which also feature linked aromatic rings, demonstrate that different conformers (s-cis and s-trans) can coexist, with their relative populations influenced by substituent groups. ufms.br The planarity of these conformers often correlates with greater electron delocalization and stability. ufms.br For this compound, the PES would likely be shaped by steric hindrance between the ortho-methoxy group and the amide carbonyl, as well as by potential intramolecular hydrogen bonding and electrostatic interactions involving the fluoro and nitro groups.

The rotation around the amide bond (C(O)-N) in benzamides and related compounds is typically restricted due to the partial double-bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This restriction can lead to distinct, slowly interconverting conformers at room temperature. researchgate.net Studies on N,N-disubstituted sulfonamides, which exhibit a similar restricted rotation around the S-N bond, have reported torsional barriers as high as 62–71 kJ·mol⁻¹. researchgate.net These high barriers are attributed to strong n→σ* interactions and the presence of electron-withdrawing groups that enhance the double-bond character. researchgate.net

In this compound, the electronic effects of the fluoro, methoxy (B1213986), and nitro substituents would modulate the rotational barrier of the amide bond. Furthermore, rotation around the single bonds connecting the phenyl rings to the amide group also has associated energy barriers. Crystal structure analyses of similar benzanilides show that the phenyl rings are typically twisted out of the plane of the amide group to minimize steric clashes. The dihedral angles between the amide plane and the phenyl rings in related structures provide insight into the low-energy conformations.

| Compound | Dihedral Angle (Amide Plane vs. Ring 1) | Dihedral Angle (Amide Plane vs. Ring 2) | Dihedral Angle (Ring 1 vs. Ring 2) | Reference |

| 2-Fluoro-N-(4-methoxyphenyl)benzamide | 27.06° | 23.86° | 3.46° | nih.govresearchgate.net |

| 4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide | 20.9° | 6.8° | 14.1° | researchgate.net |

| 3-Fluoro-N-(p-tolyl)benzamide | 28.6° | 37.5° | 65.69° | nih.gov |

This data suggests that the phenyl rings in this compound are also significantly twisted relative to the central amide plane.

Quantum Chemical Calculations of Molecular Geometry

Quantum chemical calculations are indispensable for obtaining precise information about molecular geometry, electronic structure, and other properties at the atomic level.

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying medium-to-large molecules. semanticscholar.orgeurjchem.com Geometry optimization using DFT, commonly with functionals like B3LYP, allows for the determination of the most stable molecular structure by finding the minimum on the potential energy surface. semanticscholar.orgepstem.net

For this compound, DFT calculations would yield optimized bond lengths, bond angles, and dihedral angles. Studies on analogous compounds, such as N-(4-methylphenyl)-2-(3-nitrobenzamide)benzamide and 2-nitro-N-(4-nitrophenyl)benzamide, have successfully used DFT with basis sets like 6-311G(d) or 6–31G(d,p) to correlate theoretical structures with experimental X-ray diffraction data. semanticscholar.orgresearchgate.net These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify sites prone to electrophilic or nucleophilic attack. researchgate.net In the case of the target molecule, the MEP would likely show negative potential (red regions) around the oxygen atoms of the nitro and carbonyl groups, and positive potential (blue regions) near the amide N-H group. researchgate.net

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. These methods can be computationally intensive but offer high accuracy. scispace.com They are particularly useful for studying conformational preferences and intramolecular interactions, such as hydrogen bonding. scispace.com

An ab initio study of this compound would involve calculating the energies of various possible conformers to identify the global minimum. Research on similar nitro-containing aromatic compounds has used ab initio methods to investigate all possible conformations and determine the most stable structures, which are often stabilized by intramolecular hydrogen bonds. scispace.com For the target molecule, a key interaction to investigate would be a potential hydrogen bond between the amide N-H and the ortho-methoxy group's oxygen atom, which could significantly influence the orientation of the nitrophenyl ring.

Molecular Interaction Mechanisms and Biochemical Targeting in Vitro/computational Focus

Modulation of Biological Pathways (Cellular/Biochemical Level, Non-Clinical)

Investigation of Cellular Signaling Pathway Modulation (e.g., kinase inhibition in cell lines)

There is currently no published research investigating the effects of 3-fluoro-N-(2-methoxy-4-nitrophenyl)benzamide on cellular signaling pathways. Consequently, no data exists on its potential to modulate the activity of protein kinases or other signaling molecules in cell-based assays. The exploration of its impact on pathways such as the MAPK/ERK, PI3K/Akt, or JAK/STAT signaling cascades has not been documented.

Assessment of Compound Activity in Biochemical Assays

No biochemical assay data for this compound is available in the public scientific literature. Therefore, its inhibitory or activatory potential against specific enzymes, receptors, or other protein targets has not been determined. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values, which are critical for assessing a compound's potency, have not been reported for this molecule.

Structure-Based Ligand Design Principles

The absence of defined biological targets for this compound precludes any discussion of structure-based ligand design principles for this specific compound.

Rational Design of Analogues based on Binding Site Information

As there is no information available on the binding sites of any biological targets for this compound, the rational design of analogues based on such information has not been undertaken. The fundamental prerequisite for this approach is the elucidation of a compound's binding mode within a specific protein pocket, which is currently lacking.

Fragment-Based Approaches Utilizing the Benzamide (B126) Scaffold

While fragment-based drug discovery is a widely used strategy in medicinal chemistry, and the benzamide scaffold is a common feature in many bioactive molecules, there is no specific research detailing the use of the this compound structure as a starting point for fragment-based approaches. Such an approach would involve identifying and optimizing small molecular fragments that bind to a target of interest, but without a known target for this specific benzamide derivative, this has not been pursued.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Computational SAR Approaches

Computational methods provide a powerful toolkit for predicting the interactions and properties of molecules, thereby accelerating the design and discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like 3-fluoro-N-(2-methoxy-4-nitrophenyl)benzamide, a QSAR study would typically involve a set of analogues with varied substituents. Molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each analogue. These descriptors would then be correlated with their measured biological activity using statistical methods to generate a predictive model. Such a model could help in understanding the key structural features required for the desired activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. A pharmacophore model for this compound would be constructed based on its known active conformation or inferred from a set of active analogues. This model could then be used to virtually screen large compound libraries to identify other potential molecules with similar interaction patterns.

Analog Synthesis and Biochemical Evaluation (In Vitro)

The synthesis of analogues and their subsequent testing in biological assays is a cornerstone of SAR studies, providing empirical data to validate computational models and refine our understanding of molecular interactions.

Systematic Modification of Substituents on Phenyl Rings

To understand the SAR of this compound, chemists would systematically modify the substituents on both of its phenyl rings. For instance, the position and nature of the fluorine, methoxy (B1213986), and nitro groups could be altered. The fluorine atom could be moved to the ortho- or para- positions of the benzoyl ring, or replaced with other halogens to probe the effect of electronegativity and size. Similarly, the methoxy and nitro groups on the second phenyl ring could be repositioned or substituted with other electron-donating or electron-withdrawing groups to assess their impact on activity. The in vitro biochemical evaluation of these synthesized analogues would provide crucial data on how these modifications influence biological activity.

Relationship Between Molecular Structure and Biochemical Activity Profile (In Vitro)

Impact of Fluoro, Methoxy, and Nitro Groups on Binding Affinity

The binding affinity of a ligand to its biological target is a multifactorial property influenced by the electronic and steric characteristics of its constituent functional groups. In this compound, each substituent plays a distinct role in modulating its potential interactions with a receptor binding pocket.

Fluoro Group: The fluorine atom at the 3-position of the benzamide (B126) ring is a small, highly electronegative substituent. Its primary influence on binding affinity stems from its ability to form favorable electrostatic and polar interactions, including hydrogen bonds and dipole-dipole interactions, with receptor residues. The introduction of a fluorine atom can also alter the acidity of nearby protons, potentially enhancing hydrogen bonding capabilities. Furthermore, the substitution of hydrogen with fluorine can lead to conformational changes in the molecule, which may favor a more bioactive conformation for receptor binding.

Methoxy Group: The methoxy group, located at the 2-position of the N-phenyl ring, is an electron-donating group. This electronic property can influence the electron density of the aromatic ring and the adjacent amide linkage, thereby affecting the strength of π-π stacking or cation-π interactions with aromatic amino acid residues in the binding site. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, providing an additional point of interaction to anchor the ligand within the binding pocket.

The interplay of these three functional groups—the electron-withdrawing fluoro and nitro groups and the electron-donating methoxy group—creates a unique electronic and steric profile for this compound, which collectively determines its binding affinity for a specific biological target.

Table 1: Anticipated Contributions of Functional Groups to Binding Affinity

| Functional Group | Position | Electronic Effect | Potential Interactions |

| Fluoro | 3 (Benzamide ring) | Electron-withdrawing | Hydrogen bonds, dipole-dipole interactions |

| Methoxy | 2 (N-phenyl ring) | Electron-donating | Hydrogen bonds, π-π stacking, cation-π interactions |

| Nitro | 4 (N-phenyl ring) | Electron-withdrawing | Strong hydrogen bonds |

Stereochemical Considerations and Enantiomeric Purity Effects

While this compound does not possess a chiral center, the presence of bulky ortho-substituents can lead to hindered rotation around the N-aryl and C-aryl single bonds, potentially giving rise to atropisomerism. Atropisomers are stereoisomers that are stable enough to be isolated due to restricted rotation. The differential biological activity between atropisomers of various compounds has been well-documented.

Structure-Property Relationships for Advanced Material Design (Non-Clinical)

Beyond its potential biological applications, the molecular architecture of this compound lends itself to the design of advanced materials with tailored photophysical and self-assembling properties.

Influence of Molecular Architecture on Photophysical Properties

The photophysical properties of a molecule, such as its absorption and emission of light, are dictated by its electronic structure. The benzanilide (B160483) core of this compound provides a conjugated system that can be fine-tuned by its substituents.

The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro, nitro) groups can create an intramolecular charge-transfer (ICT) character upon photoexcitation. This ICT phenomenon can lead to interesting photophysical properties, including large Stokes shifts and sensitivity of the emission spectrum to the polarity of the surrounding environment (solvatochromism).

Table 2: Predicted Influence of Substituents on Photophysical Properties

| Functional Group | Influence on Electronic Structure | Potential Photophysical Effect |

| Fluoro | Electron-withdrawing | Modulation of absorption/emission wavelengths |

| Methoxy | Electron-donating | Enhancement of ICT character |

| Nitro | Strong electron-withdrawing | Potential fluorescence quenching, enhancement of ICT character |

Design Principles for Self-Assembling Systems and Molecular Devices

The ability of molecules to spontaneously organize into well-defined supramolecular structures is the foundation of bottom-up nanotechnology and the creation of molecular devices. The structure of this compound incorporates several features that are conducive to self-assembly.

The amide linkage is a key motif for forming strong, directional hydrogen bonds, which can drive the formation of one-dimensional chains or two-dimensional sheets. The aromatic rings can participate in π-π stacking interactions, further stabilizing the assembled structures. The polarity and dipole moment of the molecule, influenced by the fluoro, methoxy, and nitro groups, will also play a crucial role in directing the long-range order of the assembly.

By carefully tuning the non-covalent interactions through molecular design, it is possible to control the morphology and properties of the resulting supramolecular structures. For example, the balance between hydrogen bonding, π-π stacking, and dipole-dipole interactions could be engineered to favor the formation of nanofibers, vesicles, or liquid crystalline phases. These self-assembled structures could find applications in areas such as organic electronics, sensing, and drug delivery. The design principles would involve modifying the substitution pattern to control the directionality and strength of the intermolecular forces, thereby programming the desired self-assembly pathway.

Despite a comprehensive search for computational and theoretical modeling studies on the chemical compound This compound , no specific research articles or publicly available data detailing its electronic structure, molecular dynamics, or quantum mechanical properties were found.

The scientific literature contains computational studies on related classes of molecules, such as fluorinated benzamides and nitro-containing aromatic compounds. These studies employ various theoretical methods to investigate the properties and potential applications of these broader chemical groups. For instance, research on fluorinated benzamides often involves molecular modeling and docking studies to explore their potential as enzyme inhibitors. Similarly, computational analyses of nitro-containing compounds may focus on their electronic properties and reactivity.

However, detailed theoretical analyses, including Frontier Molecular Orbital (FMO) theory, Electrostatic Potential Surface (ESP) mapping, Molecular Dynamics (MD) simulations, or Quantum Mechanical/Molecular Mechanical (QM/MM) approaches, specifically for this compound are not available in the searched scientific databases.

Consequently, it is not possible to provide a detailed article on the computational chemistry and theoretical modeling of this specific compound as per the requested outline due to the absence of the necessary scientific data.

Computational Chemistry and Theoretical Modeling

Prediction of Spectroscopic Parameters (Theoretical)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective at predicting various spectroscopic parameters. nih.gov These theoretical predictions are invaluable for confirming molecular structures, assigning experimental spectra, and understanding the electronic properties of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The theoretical prediction of NMR chemical shifts (δ) can be achieved with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.govrsc.orgimist.ma

The standard computational protocol involves:

Geometry Optimization: The 3D structure of 3-fluoro-N-(2-methoxy-4-nitrophenyl)benzamide is first optimized to find its lowest energy conformation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p). nih.govresearchgate.net

Shielding Calculation: Using the optimized geometry, the GIAO method is employed to calculate the absolute magnetic shielding tensors (σ) for each nucleus. nih.gov

Chemical Shift Prediction: The calculated shielding constants are converted to chemical shifts relative to a reference standard, usually tetramethylsilane (B1202638) (TMS), using the equation δ_calc = σ_TMS - σ_calc. researchgate.netacs.org

This approach allows for the assignment of each proton (¹H) and carbon (¹³C) signal in the experimental spectrum. The predicted shifts are influenced by the electronic environment of each nucleus, including the effects of the electronegative fluorine, nitro, and methoxy (B1213986) groups.

Interactive Table: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Amide | N-H | ~9.5 - 10.5 | - |

| Amide | C=O | - | ~164 - 166 |

| Methoxy | O-CH₃ | ~3.9 - 4.1 | ~56 - 58 |

| Fluoro-phenyl Ring | C-F | - | ~161 - 164 (J_CF ~250 Hz) |

| Fluoro-phenyl Ring | Aromatic C-H | ~7.2 - 7.8 | ~115 - 135 |

| Nitro-methoxy-phenyl Ring | Aromatic C-H | ~7.5 - 8.2 | ~110 - 150 |

| Nitro-methoxy-phenyl Ring | C-NO₂ | - | ~140 - 145 |

| Nitro-methoxy-phenyl Ring | C-OCH₃ | - | ~155 - 160 |

Note: These are estimated values based on typical ranges for similar functional groups. Actual values require specific DFT-GIAO calculations.

Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra provide further confirmation of molecular structure and insight into vibrational and electronic properties.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. nih.gov After geometry optimization, a frequency calculation determines the energies of the normal modes of vibration. These theoretical frequencies correspond to absorption bands in the IR spectrum. Calculated frequencies are often multiplied by an empirical scaling factor (~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. For this compound, key predicted vibrations would include the N-H stretch, the C=O (Amide I) stretch, the asymmetric and symmetric stretches of the NO₂ group, and the C-F stretch.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is simulated using Time-Dependent Density Functional Theory (TD-DFT). qnl.qamdpi.com This method calculates the energies required to promote an electron from an occupied molecular orbital to an unoccupied one. The output provides the maximum absorption wavelengths (λ_max), the intensity of the absorption (oscillator strength, f), and the nature of the electronic transitions (e.g., π → π* or n → π). researchgate.net The presence of the conjugated aromatic systems and the nitro group in this compound is expected to result in significant absorption in the UV region, likely involving transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). qnl.qa

Interactive Table: Representative Predicted UV-Vis Data from TD-DFT Calculation

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | ~320 | 0.45 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~275 | 0.28 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~240 | 0.15 | HOMO → LUMO+1 (π → π) |

Note: These are hypothetical values illustrating typical TD-DFT output for a nitroaromatic compound.

Table of Compounds Mentioned

| Compound Name |

| This compound |

| Tetramethylsilane (TMS) |

Chemical Reactivity and Derivatization

Reactivity of the Nitro Group

The nitro group, being a strong electron-withdrawing group, significantly influences the chemical properties of the N-phenyl ring and is itself a prime site for chemical transformation.

The most common and synthetically useful reaction involving the aromatic nitro group is its reduction to a primary amine. This transformation is a key step in the synthesis of many complex molecules as it introduces a versatile amino group. A variety of reducing agents can accomplish this conversion, ranging from catalytic hydrogenation to the use of metals in acidic media. The choice of reagent can be critical to ensure chemoselectivity, preserving other functional groups within the molecule such as the amide and the fluoro substituent.

Common methods for the reduction of the nitro group in aromatic compounds include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. It is generally a clean and efficient process.

Metal/Acid Reduction: Classic methods involve the use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). Stannous chloride (SnCl₂) in ethanol (B145695) is another effective reagent system for this purpose. researchgate.net

Transfer Hydrogenation: Reagents like hydrazine (B178648) or sodium borohydride (B1222165) can be used in the presence of a catalyst (e.g., Pd/C) to affect the reduction.

The product of this reaction is 3-fluoro-N-(4-amino-2-methoxyphenyl)benzamide, a key intermediate for further functionalization.

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, Room Temperature | Commonly used, high efficiency. researchgate.net |

| SnCl₂·2H₂O | Ethanol, Reflux | Chemoselective, tolerates many functional groups. researchgate.net |

| Fe, HCl | Aqueous/Alcoholic solution, Heat | Classical method, cost-effective. |

| NaBH₄, NiCl₂ | Methanol, Room Temperature | Milder conditions may be possible. |

The primary amino group of the newly synthesized 3-fluoro-N-(4-amino-2-methoxyphenyl)benzamide is a potent nucleophile and can participate in a variety of subsequent reactions. Among the most fundamental of these are condensation reactions with carbonyl compounds, such as aldehydes and ketones. This reaction proceeds through a nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal. Subsequent dehydration of the hemiaminal leads to the formation of an imine, also known as a Schiff base.

This derivatization is significant as it allows for the introduction of a wide array of substituents onto the molecule, depending on the structure of the carbonyl compound used. The resulting imine C=N double bond can also be further reduced to a secondary amine, providing another layer of synthetic versatility.

Transformations of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) on the N-phenyl ring is an ether linkage and can be targeted for cleavage reactions, which typically result in the formation of a hydroxyl group (a phenol (B47542) in this case).

Demethylation refers to the removal of the methyl group from the methoxy ether. This conversion of the methoxy substituent to a hydroxyl group transforms the electronic properties of the ring, as the hydroxyl group is a strong electron-donating group by resonance.

The cleavage of aryl alkyl ethers is most commonly achieved under strong acidic conditions. youtube.com The reaction involves the protonation of the ether oxygen, which turns it into a good leaving group (methanol). A nucleophile, typically a halide ion from the acid, then attacks the methyl carbon in an Sₙ2 reaction. Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are particularly effective for this purpose. Boron trihalides, such as boron tribromide (BBr₃), are also potent reagents for cleaving ethers under milder conditions. The products of this reaction on 3-fluoro-N-(2-methoxy-4-nitrophenyl)benzamide would be 3-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide and a methyl halide.

| Reagent | Typical Conditions | Mechanism |

|---|---|---|

| Hydroiodic Acid (HI) | Aqueous solution, Heat | Sₙ2 attack on the protonated ether. youtube.com |

| Hydrobromic Acid (HBr) | Aqueous solution, Heat | Similar to HI, Br⁻ is the nucleophile. youtube.com |

| Boron Tribromide (BBr₃) | Dichloromethane, Low Temperature | Lewis acid-mediated cleavage. |

Functionalization at the Fluoro Position

The fluorine atom on the benzoyl ring is attached to an sp²-hybridized carbon and can potentially be replaced via a nucleophilic aromatic substitution (SₙAr) reaction. In SₙAr, a strong nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring.

The rate of SₙAr reactions is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.com In this compound, the fluorine atom is in the meta position relative to the activating amide group, and there are no other electron-withdrawing groups on its own ring. The nitro group is on the other aromatic ring and does not provide direct resonance stabilization.

Therefore, substitution of the fluorine atom in this specific compound would likely require harsh reaction conditions or very powerful nucleophiles. rsc.org Potential nucleophiles could include alkoxides (e.g., sodium methoxide), thiolates, or amines, often in a polar aprotic solvent at elevated temperatures. The fluoride ion is an excellent leaving group in SₙAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. youtube.com For instance, reaction with a nucleophile such as ammonia (B1221849) or an alkoxide could potentially yield 3-amino-N-(2-methoxy-4-nitrophenyl)benzamide or 3-alkoxy-N-(2-methoxy-4-nitrophenyl)benzamide, respectively.

Modifications at the Amide Linkage

The amide bond is a robust functional group, but the N-H proton offers a handle for further functionalization.

The secondary amide nitrogen in this compound can undergo deprotonation with a strong base (e.g., sodium hydride) to form an amidate anion. This nucleophilic species can then react with various electrophiles.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would yield N-alkylated products. The choice of base and solvent is critical to avoid competing side reactions.

N-Acylation: Treatment with acyl chlorides or anhydrides would produce N-acylated derivatives (imides). For instance, reacting the amidate with acetyl chloride would yield N-acetyl-3-fluoro-N-(2-methoxy-4-nitrophenyl)benzamide. A general synthesis for a related benzamide (B126) involves reacting an aniline (B41778) derivative with a benzoyl chloride in the presence of a base like triethylamine, demonstrating the formation of the amide linkage itself. nih.gov

These modifications can significantly alter the compound's steric and electronic properties, including its conformation and biological activity.

Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, typically requires harsh conditions such as prolonged heating in strong aqueous acid or base.

Acidic Hydrolysis: Under strong acidic conditions (e.g., refluxing HCl), the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for attack by water. This would yield 3-fluorobenzoic acid and 2-methoxy-4-nitroaniline.

Basic Hydrolysis: In the presence of a strong base (e.g., aqueous NaOH), hydroxide (B78521) attacks the carbonyl carbon directly. The reaction is often slower than acid-catalyzed hydrolysis and requires heat.

The pH-rate profile for the hydrolysis of related compounds, such as nitrophenyl glycosides, shows distinct mechanisms operating at different pH values, including specific acid catalysis and bimolecular reactions with hydroxide. chemrxiv.org A similar complex dependency would be expected for the hydrolysis of this benzamide.

Transamidation, the exchange of the amine portion of the amide, is another potential reaction, though it is generally thermodynamically disfavored and requires catalysts or reactive amide derivatives.

Regioselective Functionalization Strategies

The presence of multiple reactive sites necessitates careful planning for any selective chemical modification. Protecting group chemistry is a fundamental tool for achieving such regioselectivity.

To achieve selective modification at one site without affecting other functional groups, a protecting group strategy is often employed. ucoz.com A desirable protecting group must be easy to introduce, stable under the desired reaction conditions, and easy to remove cleanly. ucoz.comlibretexts.org

In the context of this compound, several scenarios can be envisioned:

Modification of the Nitro-substituted Ring: If transformations are desired on the benzoyl ring (e.g., SNAr), the amide N-H could be protected to prevent interference. A common protecting group for amides is the tert-butoxycarbonyl (Boc) group, although its installation on a secondary amide can be challenging.

Reduction of the Nitro Group: The nitro group is readily reduced to an amine. If other parts of the molecule are sensitive to reducing agents, they would need to be considered. The resulting amino group could then be protected (e.g., as an acetyl or Boc derivative) to allow for further selective reactions elsewhere.

Reactions Incompatible with the Amide: For reactions that might be compromised by the presence of the acidic N-H proton, protection is essential. Benzyl (Bn) or substituted benzyl groups could be used, which are removable by hydrogenolysis. libretexts.org

Table 2: Potential Protecting Group Strategies

| Functional Group to Protect | Protecting Group | Introduction Reagent | Removal Conditions |

|---|---|---|---|

| Amide (N-H) | Benzyl (Bn) | Benzyl bromide (BnBr), NaH | Hydrogenolysis (H₂, Pd/C) |

| Amide (N-H) | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, DMAP | Strong Acid (e.g., TFA) |

| Amine (-NH₂) (after nitro reduction) | Acetyl (Ac) | Acetic anhydride (B1165640) or Acetyl chloride | Acidic or Basic Hydrolysis |

| Amine (-NH₂) (after nitro reduction) | Carboxybenzyl (Cbz) | Benzyl chloroformate (CbzCl) | Hydrogenolysis (H₂, Pd/C) |

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The methodology relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca This generates a stabilized aryllithium intermediate that can subsequently react with various electrophiles to yield a substituted aromatic product with high regioselectivity. wikipedia.org

For the compound This compound , a theoretical analysis of DoM strategies must consider the interplay of multiple functional groups on both aromatic rings. The molecule possesses several potential DMGs: the secondary amide (-NHCO-), the methoxy (-OCH₃) group, and the fluoro (-F) substituent. The reactivity is further complicated by the presence of a strongly electron-withdrawing nitro (-NO₂) group, which presents a significant challenge under typical DoM conditions.

Analysis of Potential Directing Groups:

The regiochemical outcome of a DoM reaction on a polysubstituted arene is determined by the relative directing power of the various DMGs present. harvard.edu The established hierarchy, derived from extensive competition experiments, generally places amide functionalities as more potent directing groups than methoxy groups, which in turn are stronger than fluorine. uwindsor.caharvard.edu

Amide Group (-NHCO-): The secondary amide is a powerful DMG. Deprotonation of the acidic N-H proton by the organolithium base would occur first, generating a lithium amide. This anionic center can then direct a second deprotonation at an ortho position on either the benzoyl ring or the aniline ring.

Methoxy Group (-OCH₃): The methoxy group is a moderate DMG, capable of directing lithiation to its ortho positions. organic-chemistry.org

Fluoro Group (-F): Fluorine is considered a relatively weak DMG, though it can facilitate ortho-lithiation. harvard.edu

Predicted Regioselectivity and Challenges:

Given the structure of This compound , several reaction pathways can be hypothesized, although significant challenges exist.

Deprotonation of the Amide N-H: The first equivalent of a strong organolithium base (e.g., n-BuLi or s-BuLi) will invariably deprotonate the acidic amide proton.

Second Deprotonation (Lithiation): The resulting lithium amide directs the subsequent ortho-lithiation. The likely sites for this deprotonation are:

Position C2 on the Benzoyl Ring: This position is ortho to the powerful amide director.

Position C6 on the Benzoyl Ring: This position is also ortho to the amide director. However, lithiation at C2 is generally favored due to synergistic activation from the C3-fluoro substituent, which increases the acidity of the adjacent proton.

Position C3 on the Aniline Ring: This position is ortho to the amide nitrogen and ortho to the methoxy group. The synergistic effect of these two directing groups would strongly favor deprotonation at this site. uwindsor.ca

Competition between Directing Groups:

Based on the established hierarchy (Amide > Methoxy > Fluoro), the primary directing influence will be the amide group. harvard.edu The synergistic effect of the amide and the methoxy group on the aniline ring makes the C3 position the most probable site of lithiation. The directing effect towards the C2 position on the benzoyl ring is also strong, but likely secondary to the doubly activated C3 position.

The Challenge of the Nitro Group:

The primary obstacle to performing a successful DoM reaction on this substrate is the presence of the nitro group. Nitroarenes are generally incompatible with the strongly nucleophilic and basic conditions of organolithium chemistry. stackexchange.com Organolithium reagents can readily add to the electron-deficient nitro group, leading to a variety of undesired side reactions and decomposition of the starting material. This reactivity typically precludes the use of standard DoM protocols involving alkyllithium bases. stackexchange.comrsc.org

Recent advances have shown that some transition-metal-catalyzed C-H functionalization reactions can proceed ortho to a nitro group, but these methods operate via different mechanisms than classical DoM and are not universally applicable. rsc.org

Hypothetical DoM Outcomes:

Due to the incompatibility of the nitro group, performing a standard DoM on This compound is predicted to be unsuccessful. The table below outlines the theoretical analysis of potential strategies and their anticipated challenges.

| Strategy | Base/Reagent | Predicted Directing Group(s) | Target Lithiation Site | Anticipated Outcome & Major Challenges |

| Standard DoM | 2.2 eq n-BuLi, THF, -78 °C | Amide (-NLiCO-) & Methoxy (-OCH₃) | C3 (Aniline Ring) | Failure. Rapid reaction with the nitro group is expected, leading to decomposition or complex side products. The high reactivity of the nitro group prevents selective ortho-deprotonation. |

| Standard DoM | 2.2 eq s-BuLi/TMEDA, THF, -78 °C | Amide (-NLiCO-) & Fluoro (-F) | C2 (Benzoyl Ring) | Failure. Similar to n-BuLi, the strong base will likely react preferentially with the nitro group. |

| Hindered Base DoM | 2.2 eq LDA or LiTMP, THF, -78 °C | Amide (-NLiCO-) & Methoxy (-OCH₃) | C3 (Aniline Ring) | Likely Failure. While lithium amide bases are less nucleophilic, they are still sufficiently basic to react with the highly electrophilic nitro group, or may not be strong enough to effect the desired C-H activation efficiently. |

Potential Research Applications Beyond Traditional Medicinal Chemistry

Chemical Probes for Biological Systems

The development of chemical probes is essential for elucidating complex biological processes. These tools enable the identification and tracking of biomolecules, providing insights into their function and localization within cellular environments.

Use in Affinity Chromatography and Target Identification

Currently, there is no specific research published on the use of "3-fluoro-N-(2-methoxy-4-nitrophenyl)benzamide" as a ligand in affinity chromatography for target identification. However, its structure possesses features that could theoretically be exploited for such purposes. The benzamide (B126) core can be functionalized to be immobilized on a solid support, a necessary step for creating an affinity matrix. The specific arrangement of the fluoro, methoxy (B1213986), and nitro groups could potentially mediate selective interactions with certain protein targets. Future research would be required to synthesize an appropriate derivative and screen it against biological samples to identify any specific binding partners.

Development of Fluorescent Probes for Cellular Imaging (Non-Diagnostic)

The intrinsic fluorescence of "this compound" has not been characterized in the scientific literature. While some benzamide derivatives are known to exhibit fluorescent properties, it is not a universal characteristic of this class of compounds. The development of this molecule into a fluorescent probe would necessitate the incorporation of a fluorophore or a group that can induce fluorescence upon a specific biological event. As of now, no studies have been published detailing such modifications or the application of this specific compound in non-diagnostic cellular imaging.

Materials Science Applications

The field of materials science often leverages the unique electronic and self-assembly properties of organic molecules. Substituted benzamides, in general, have been explored for their potential in creating novel materials with tailored functionalities.

Organic Electronics Components (e.g., charge transport materials, molecular rectifiers)

There is currently no published research detailing the application of "this compound" in organic electronics. The potential of an organic molecule to function as a charge transport material or a molecular rectifier is heavily dependent on its electronic structure, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its ability to form ordered structures in the solid state. While theoretical calculations could predict these properties for the compound, experimental validation is absent from the current body of scientific literature.

Self-Assembling Systems for Nanomaterial Fabrication

The ability of molecules to self-assemble into well-defined nanostructures is a key area of research in nanotechnology. This process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The "this compound" molecule contains functional groups capable of participating in such interactions, including the amide linkage for hydrogen bonding and the aromatic rings for π-π stacking. However, no studies have been published that investigate the self-assembly behavior of this specific compound or its use in the fabrication of nanomaterials.

Catalyst Design and Ligand Development

In the field of catalysis, organic molecules often serve as ligands that coordinate to a metal center, influencing its reactivity and selectivity. The design of these ligands is crucial for the development of efficient and specific catalysts.

As Ligands for Transition Metal Catalysis

There is no available research to suggest that This compound has been synthesized or evaluated for its potential as a ligand in transition metal catalysis. The coordination chemistry of this molecule with transition metals has not been reported.

Agrochemical Research (Focus on Mode of Action at Molecular Level)

No targeted research has been published detailing the investigation of This compound for agrochemical purposes. Consequently, there is no information on its potential mode of action at a molecular level in this context.

Herbicide or Fungicide Research (Molecular Target Focus)

There are no studies available that explore the potential of This compound as a herbicide or fungicide. Its molecular targets in plants or fungi have not been a subject of investigation.

Insecticide Development (Molecular Target Focus)

The potential for This compound in insecticide development has not been explored in any published research. There is no information regarding its molecular targets in insects.

Chemical Biology Tools

The application of This compound as a tool in chemical biology is not documented in the current scientific literature.

Photocontrollable Molecular Switches

There is no evidence to suggest that This compound has been investigated for its properties as a photocontrollable molecular switch. The photophysical and photochemical properties required for such an application have not been reported for this compound.

Click Chemistry Building Blocks

While "this compound" is not intrinsically equipped for direct participation in click chemistry reactions, its molecular framework presents a versatile scaffold that can be chemically modified to serve as a valuable building block in this field. Click chemistry, a concept introduced by K.B. Sharpless, refers to reactions that are high-yielding, wide in scope, and form inoffensive byproducts. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. organic-chemistry.orgbroadpharm.comissuu.com The parent compound can be strategically functionalized to incorporate either an azide (B81097) or a terminal alkyne group, thereby enabling its conjugation to a wide array of molecules, including biomolecules, polymers, and fluorescent labels. nih.govcreativepegworks.com

The true potential of "this compound" as a click chemistry building block lies in the strategic chemical modifications of its existing functional groups. The nitro group (NO₂) is a key site for transformation. One plausible synthetic route involves the reduction of the nitro group to an amine (NH₂). This can be achieved through various established methods, such as catalytic hydrogenation or using reducing agents like tin(II) chloride. The resulting amino group can then be converted into an azide (N₃) via a diazotization reaction followed by treatment with sodium azide. This would yield an azide-functionalized benzamide, ready to react with alkyne-containing molecules.

Alternatively, the aromatic rings of the benzamide could be functionalized to introduce an alkyne group. This might be accomplished through cross-coupling reactions, such as the Sonogashira coupling, on a halogenated derivative of the parent compound. For instance, if a bromo or iodo group were present on one of the aromatic rings, it could be coupled with a terminal alkyne, like trimethylsilylacetylene, in the presence of a palladium catalyst and a copper co-catalyst. Subsequent deprotection of the silyl (B83357) group would reveal the terminal alkyne, making the molecule reactive towards azide-functionalized partners.

The fluorine and methoxy substituents on the molecule can also play a role in its application as a click chemistry building block. The fluorine atom, for example, can serve as a useful reporter for ¹⁹F NMR spectroscopy, a technique that is gaining traction in chemical biology and drug discovery for its high sensitivity and the absence of background signals in biological systems. researchgate.netwikipedia.org By incorporating the fluorinated benzamide moiety into a larger biomolecule via a click reaction, researchers could use ¹⁹F NMR to study the molecule's interactions with its biological target.

The development of such functionalized benzamides opens up avenues for their use in bioorthogonal chemistry, a subset of click chemistry that involves reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.orgyoutube.com An azide- or alkyne-modified version of "this compound" could be used to label proteins, glycans, or other biomolecules within a cellular context, enabling their visualization and study in real-time. nih.gov

Below is a table summarizing the potential modifications and their resulting applications in click chemistry.

| Original Functional Group | Target Functional Group for Click Chemistry | Necessary Reagents/Conditions (Examples) | Potential Application of the Resulting Building Block |

| Nitro (-NO₂) | Azide (-N₃) | 1. Reduction (e.g., SnCl₂, H₂/Pd) to form an amine (-NH₂). 2. Diazotization (NaNO₂, HCl) followed by reaction with sodium azide (NaN₃). | Conjugation to alkyne-modified biomolecules for labeling and tracking. |

| Aromatic C-H | Terminal Alkyne (-C≡CH) | 1. Halogenation (e.g., Br₂, FeBr₃) to introduce a bromine atom. 2. Sonogashira coupling with a protected alkyne (e.g., TMS-acetylene), followed by deprotection. | Linkage to azide-functionalized surfaces, polymers, or reporter molecules. |

These synthetic strategies would transform "this compound" from a simple organic compound into a sophisticated tool for molecular assembly and biological investigation, underscoring its potential beyond traditional medicinal chemistry.

Future Research Directions and Challenges

Exploration of Novel Synthetic Methodologies

The efficient and sustainable synthesis of complex amides is a central theme in modern organic chemistry. researchgate.net Moving beyond traditional batch synthesis, future efforts will likely focus on automated and optimized production methods.

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful alternative to conventional batch processing for the formation of amide bonds. nih.govthieme-connect.de This technology utilizes microreactors with interconnected channels to perform chemical transformations, offering precise control over reaction parameters such as temperature, pressure, and mixing. thieme-connect.deamidetech.com For the synthesis of 3-fluoro-N-(2-methoxy-4-nitrophenyl)benzamide, a continuous-flow approach could offer significant advantages, including enhanced safety, improved space-time yields, and greater scalability. nih.gov A telescoped, multi-step process could be designed where the initial carboxylic acid is activated and subsequently reacted with the corresponding amine in a continuous sequence, minimizing manual handling and purification steps. acs.org

| Parameter | Description | Potential Advantage in Flow Synthesis |

|---|---|---|

| Residence Time | The time reagents spend within the reactor coil. | Precise control allows for optimization of reaction completion and minimization of side products. |

| Temperature | The temperature of the reactor coil. | Rapid heating and cooling enables access to reaction conditions not safely achievable in batch. |

| Stoichiometry | The molar ratio of reactants. | Automated pumps allow for precise and consistent dosing, improving reproducibility. |

| Mixing | Efficiency of reagent combination. | Enhanced mass and heat transfer in microchannels leads to more uniform reaction conditions. amidetech.com |